Biochemical Potency vs. AZ-505
In a direct head-to-head comparison using the same biochemical assay platform, LLY-507 inhibits SMYD2 methyltransferase activity with an IC50 of 17 nM, representing a 3-fold improvement over AZ505 (IC50 = 51 nM) and a 1.6-fold improvement over BAY-598 (IC50 = 27 nM) [1]. This potency advantage is consistently reproduced across multiple independent measurements, with additional sources reporting IC50 values of <15 nM [2].
| Evidence Dimension | Biochemical inhibition of SMYD2 enzymatic activity |
|---|---|
| Target Compound Data | LLY-507 IC50 = 17 nM |
| Comparator Or Baseline | AZ505 IC50 = 51 nM; BAY-598 IC50 = 27 nM |
| Quantified Difference | LLY-507 is 3-fold more potent than AZ505 and 1.6-fold more potent than BAY-598 |
| Conditions | Radiometric assay using tritiated SAM and H3 peptide substrate |
Why This Matters
Superior biochemical potency reduces the concentration required to achieve maximal target inhibition, minimizing potential off-target effects and compound consumption in high-throughput screening campaigns.
- [1] Eggert E, Hillig RC, Koehr S, Stöckigt D, Weiske J, Barak N, et al. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation. PLoS One. 2018;13(6):e0197372. View Source
- [2] Nguyen H, Allali-Hassani A, Antonysamy S, Chang S, Chen LH, Curtis C, et al. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2. J Biol Chem. 2015;290(22):13641-53. View Source
